7-(Difluoromethoxy)isoquinoline
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Overview
Description
7-(Difluoromethoxy)isoquinoline is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The molecular formula of this compound is C10H7F2NO, and it has a molecular weight of 195.17 g/mol .
Preparation Methods
The synthesis of 7-(Difluoromethoxy)isoquinoline can be achieved through several methods. One common approach involves the direct introduction of fluorine onto the isoquinoline ring. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under specific reaction conditions . Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods often utilize metal-catalyzed processes to enhance yield and selectivity .
Chemical Reactions Analysis
7-(Difluoromethoxy)isoquinoline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to control the reaction environment . The major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
7-(Difluoromethoxy)isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Difluoromethoxy)isoquinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its mechanism of action are often related to its ability to interfere with enzyme function and cellular processes .
Comparison with Similar Compounds
7-(Difluoromethoxy)isoquinoline can be compared with other fluorinated isoquinolines, such as:
Biological Activity
7-(Difluoromethoxy)isoquinoline is a fluorinated derivative of isoquinoline that has garnered attention for its potential biological activities. This compound is being investigated for its roles in various therapeutic areas, including antiviral, antibacterial, and anticancer applications. The unique difluoromethoxy substitution enhances its lipophilicity and may influence its pharmacokinetic properties, making it an interesting candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit enzymes such as 11β-HSD1, which plays a crucial role in glucocorticoid metabolism. Additionally, molecular docking studies suggest that this compound can effectively bind to viral proteins, potentially inhibiting their function and blocking viral replication pathways .
Biological Activities
The compound exhibits a range of biological activities that are summarized below:
- Antiviral Activity : Research indicates that isoquinoline derivatives, including this compound, can inhibit viral replication pathways. For instance, some studies have shown that isoquinolines can inhibit the main protease of SARS-CoV-2, indicating their relevance in treating viral infections .
- Anticancer Properties : Preliminary studies suggest cytotoxic effects against various cancer cell lines. The compound's unique structure may enhance its ability to target cancer cells effectively.
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes involved in metabolic processes, which could have therapeutic implications in conditions like diabetes and cancer .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and related compounds. Below are key findings from recent research:
Comparative Analysis with Related Compounds
This compound shares structural similarities with other isoquinoline derivatives. The following table compares its properties with those of related compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-Chloroisoquinoline | Chlorine at position 1 | Exhibits antibacterial activity |
7-Methoxyisoquinoline | Methoxy group at position 7 | Known for neuroprotective effects |
Berbamine | Bis-benzylisoquinoline structure | Antiviral properties against multiple viruses |
Coptisine | Additional methoxy groups | Strong binding affinity against proteases |
The difluoromethoxy substitution in this compound not only enhances its lipophilicity but also potentially alters its interaction profile with biological targets compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C10H7F2NO |
---|---|
Molecular Weight |
195.16 g/mol |
IUPAC Name |
7-(difluoromethoxy)isoquinoline |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)14-9-2-1-7-3-4-13-6-8(7)5-9/h1-6,10H |
InChI Key |
QICGAZDTBORDEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)OC(F)F |
Origin of Product |
United States |
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